2,6-Difluoro-L-Homophe

Description

Historical Context and Significance of Fluorinated Amino Acids in Chemical Biology

The introduction of fluorinated amino acids into the realm of chemical biology has marked a significant advancement in the study and manipulation of biological systems. numberanalytics.com For decades, chemists have been harnessing the unique properties of fluorine to create novel organic compounds, and its application to amino acids has given rise to a new class of molecules with intriguing properties. acs.org The substitution of hydrogen with fluorine, the most electronegative element, can dramatically alter the physicochemical properties of amino acids, including their acidity, basicity, hydrophobicity, and conformation. numberanalytics.combeilstein-journals.org This strategic incorporation of fluorine can lead to enhanced metabolic stability, increased resistance to degradation, and modulated biological activity, making these modified amino acids invaluable tools in drug discovery and protein engineering. beilstein-journals.orgacs.orgrsc.org

The study of fluorinated amino acids has evolved significantly, driven by advancements in synthetic methodologies that have made a wide array of these compounds accessible for research. numberanalytics.com Their integration into peptides and proteins has been shown to enhance thermal stability, influence protein folding, and provide unique probes for studying protein structure and function through techniques like 19F NMR spectroscopy. acs.orgnih.govwalshmedicalmedia.com The ability of fluorinated amino acids to fine-tune the properties of peptides and proteins has established them as a cornerstone of organofluorine chemistry and a powerful asset in the development of new therapeutics and research tools. numberanalytics.combeilstein-journals.org

Structural Characteristics and Stereochemical Considerations of 2,6-Difluoro-L-Homophenylalanine

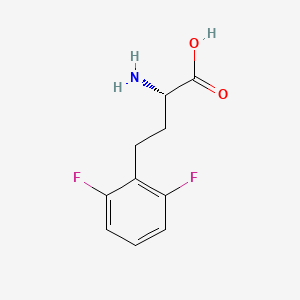

2,6-Difluoro-L-homophenylalanine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in nature. nih.gov Its structure is derived from L-phenylalanine, but with two key modifications: the addition of a methylene (B1212753) group in the side chain, which makes it a "homo" analog, and the substitution of hydrogen atoms with fluorine atoms at the 2 and 6 positions of the phenyl ring. The molecular formula for 2,6-Difluoro-L-phenylalanine is C9H9F2NO2. smolecule.com

The defining feature of this compound is the presence of two fluorine atoms on the aromatic ring. This dual fluorination significantly alters the electronic properties of the phenyl ring compared to its non-fluorinated counterpart. smolecule.com These substitutions can impact the molecule's hydrophobicity and its capacity for electrostatic interactions, which are crucial for its biological activity. smolecule.com

From a stereochemical perspective, the "L" designation in 2,6-Difluoro-L-homophenylalanine refers to the configuration of the chiral center at the alpha-carbon. This specific spatial arrangement is crucial for its interaction with biological macromolecules, such as enzymes and receptors, which are themselves chiral. The synthesis of the enantiomerically pure L-form requires precise asymmetric synthesis methods to ensure the correct stereochemistry. smolecule.com

Overview of its Role as a Non-Canonical Amino Acid in Research Disciplines

As a non-canonical amino acid (ncAA), 2,6-Difluoro-L-homophenylalanine serves as a valuable tool in various scientific disciplines, primarily due to the unique properties conferred by its fluorine atoms. The incorporation of ncAAs into proteins through genetic code expansion has become a key technique in chemical biology, allowing for the site-specific introduction of novel functionalities. acs.org

In the field of medicinal chemistry and drug development, fluorinated amino acids like 2,6-Difluoro-L-homophenylalanine are of significant interest. The fluorine substitutions can enhance the metabolic stability of peptides and proteins, making them more robust drug candidates. beilstein-journals.orgwalshmedicalmedia.com They can also modulate the binding affinity and selectivity of a molecule for its biological target. chemimpex.com

In protein engineering and structural biology, the incorporation of 2,6-Difluoro-L-homophenylalanine can be used to study protein structure, function, and dynamics. walshmedicalmedia.comsmolecule.com The fluorine atoms act as sensitive probes for 19F NMR spectroscopy, a powerful technique for investigating protein conformation and interactions without the background noise associated with more common nuclei like 1H. nih.gov Furthermore, the introduction of this ncAA can be used to systematically probe the effects of altered hydrophobicity and electronic properties on protein folding and stability. acs.org

The unique characteristics of 2,6-Difluoro-L-homophenylalanine also make it a candidate for the development of novel biotechnological tools, such as biosensors, where its specific interaction profiles can be exploited. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(2,6-difluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c11-7-2-1-3-8(12)6(7)4-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSJVBLJVRUDJX-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)CC[C@@H](C(=O)O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,6 Difluoro L Homophenylalanine

Chemical Synthesis Pathways and Strategies

Chemical synthesis provides robust and versatile routes to 2,6-DFHPA and its derivatives. These methods often involve multi-step sequences that allow for precise control over the molecular architecture.

The introduction of fluorine atoms at the C2 and C6 positions of the phenyl ring is a critical step that significantly influences the compound's properties.

Electrophilic Fluorination: This is a common strategy for direct fluorination of aromatic systems. Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are used to introduce fluorine atoms onto an appropriate precursor. smolecule.com The synthesis often starts from a suitably substituted phenol (B47542) or aniline (B41778) derivative where the existing functional groups direct the electrophilic attack to the ortho positions. For instance, 2,6-difluorophenols can be subjected to reactions like sigmatropic dearomatization followed by functionalization to build the desired side chain. nih.govkyoto-u.ac.jp

Metal-Catalyzed Fluorination: Transition metal-catalyzed processes offer alternative pathways for C-F bond formation. While less common for direct difluorination at the 2,6-positions, methods involving palladium or copper catalysts can be employed for the fluorination of aryl halides or boronic acids.

Dihydrofluorination of Alkynes: A direct and atom-economical approach involves the dihydrofluorination of alkyne precursors using hydrogen fluoride (B91410) (HF) reagents. nih.gov This method typically follows Markovnikov's rule to produce gem-difluorides, but specialized conditions or substrates could potentially be adapted for aromatic fluorination pathways. nih.gov

Table 1: Comparison of Regioselective Fluorination Methods

| Method | Reagent Examples | Key Features |

|---|---|---|

| Electrophilic Fluorination | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® | Direct fluorination of electron-rich aromatic rings. smolecule.com |

Achieving the desired L-configuration at the alpha-carbon is essential. Asymmetric synthesis techniques are employed to control the stereochemistry during the formation of the amino acid backbone.

Chiral Auxiliaries: The use of chiral auxiliaries is a well-established method. The Schöllkopf reagent, a chiral bis-lactim ether derived from valine and glycine, can be alkylated with 2,6-difluorobenzyl bromide. smolecule.combeilstein-journals.org Subsequent hydrolysis of the intermediate yields the desired L-amino acid ester with high enantiomeric purity. smolecule.combeilstein-journals.org Another approach utilizes chiral Ni(II) complexes of Schiff bases derived from glycine. nih.govnih.gov Alkylation of these complexes with a suitable electrophile, followed by decomplexation, affords enantiomerically enriched amino acids. nih.govnih.gov

Asymmetric Hydrogenation: This technique involves the hydrogenation of a prochiral enamide precursor, such as an α-amido-cinnamic acid derivative, using a chiral catalyst. Transition-metal catalysts bearing chiral ligands (e.g., based on ferrocene (B1249389) or BINAP) can achieve high enantioselectivity, yielding the desired L-amino acid. beilstein-journals.org

Table 2: Key Asymmetric Synthesis Strategies

| Technique | Example System | Mechanism | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Auxiliary | Schöllkopf Reagent + 2,6-Difluorobenzyl Bromide | Diastereoselective alkylation followed by hydrolysis. smolecule.combeilstein-journals.org | Often >95% |

| Chiral Auxiliary | Ni(II) Complex of Glycine Schiff Base | Diastereoselective alkylation or Michael addition. nih.govnih.gov | Can be >90% |

For applications in peptide synthesis or as advanced intermediates, the amino group of 2,6-DFHPA is often protected. cymitquimica.com

Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group, typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. N-Boc-2,6-difluoro-L-phenylalanine is a known derivative, and the same procedure can be applied to the homophenylalanine analogue. cymitquimica.com

Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is standard in solid-phase peptide synthesis. It is introduced by reacting the amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride. beilstein-journals.org The synthesis of N-Fmoc-2,6-difluorophenylalanine derivatives has been reported, demonstrating the feasibility of this protection strategy. beilstein-journals.org

Chemoenzymatic and Biocatalytic Production Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov These methods leverage the efficiency and stereospecificity of enzymes to produce chiral compounds like 2,6-DFHPA. nih.gov

To produce unnatural amino acids like 2,6-DFHPA, native enzymes often require modification through protein engineering to accept non-native substrates and improve catalytic efficiency.

Transaminases (TAs): Aromatic amino acid transaminases (AroATs) are powerful tools for asymmetric synthesis. nih.gov They catalyze the transfer of an amino group from a donor molecule (like L-aspartate or L-lysine) to a keto acid precursor. nih.govnih.gov For 2,6-DFHPA, the precursor would be 2-oxo-4-(2,6-difluorophenyl)butanoic acid. Site-directed mutagenesis can be used to alter the substrate-binding pocket of a transaminase, increasing its activity towards this bulky, fluorinated substrate and ensuring high enantioselectivity (>99% ee) for the L-product. nih.gov

Amino Acid Dehydrogenases (AADHs): AADHs catalyze the reductive amination of α-keto acids using ammonia (B1221849) and a cofactor like NADH or NADPH. iiserpune.ac.in Engineering AADHs, such as phenylalanine dehydrogenase, can broaden their substrate scope to accept the keto acid precursor of 2,6-DFHPA. nih.gov This approach is highly atom-economical as it uses ammonia directly as the amine source. iiserpune.ac.in

Table 3: Engineered Enzymes for L-Homophenylalanine Analogue Synthesis

| Enzyme Class | Precursor Substrate | Key Engineering Strategy | Reported Yield / ee (for L-HPA) |

|---|---|---|---|

| Transaminase (TA) | 2-Oxo-4-phenylbutyric acid (OPBA) | Site-directed mutagenesis to relax substrate inhibition and enhance specificity. nih.govnih.gov | >94% yield, >99% ee nih.gov |

Whole-cell biocatalysis using metabolically engineered microorganisms is a promising route for the de novo production of 2,6-DFHPA from simple carbon sources like glucose.

Pathway Engineering in E. coli: Researchers have successfully engineered E. coli to produce L-homophenylalanine. nih.gov This involves introducing genes for a biosynthetic pathway that converts L-phenylalanine (L-Phe) into L-homophenylalanine, analogous to the chain extension step in leucine (B10760876) biosynthesis. nih.gov To produce 2,6-DFHPA, this engineered strain would need to be adapted to utilize exogenously supplied 2,6-difluoro-L-phenylalanine or, more ambitiously, to synthesize it directly. This would require engineering the host's shikimate pathway to process fluorinated intermediates, which is a significant challenge due to the potential toxicity of fluorinated compounds to the cell.

Yeast Fermentation: Yeasts like Saccharomyces cerevisiae can be engineered to produce 2-phenylethanol (B73330) and its derivatives via the Ehrlich pathway, which converts aromatic amino acids. nih.gov It is conceivable that this pathway could be modified and extended to produce 2,6-DFHPA from a suitable fluorinated precursor. vulcanchem.com Optimization would involve enhancing precursor supply, upregulating key enzymes, and potentially introducing novel enzymatic activities for the specific conversion steps. nih.gov

Derivatization Strategies for Functionalization and Bioconjugation

Once synthesized, 2,6-Difluoro-L-homophenylalanine is rarely used in its free form. Instead, it is derivatized to enable its incorporation into larger molecules or to impart specific functions. These strategies are crucial for its application in peptide synthesis, drug discovery, and as a biochemical probe.

N-Terminus Derivatization for Peptide Synthesis: The most common derivatization is the protection of the α-amino group to make the amino acid compatible with standard peptide synthesis protocols. The fluorenylmethyloxycarbonyl (Fmoc) group is widely used for solid-phase peptide synthesis (SPPS). beilstein-journals.organaspec.com Fmoc-L-homophenylalanine is a stable, commercially available building block that can be readily incorporated into a peptide sequence using standard coupling reagents. anaspec.com

Functionalization for Bioconjugation: Bioconjugation involves covalently linking the amino acid (often within a peptide) to another molecule, such as a fluorescent dye, a drug, or a surface. This requires the introduction of a reactive handle that can undergo a specific and efficient chemical reaction under mild, biocompatible conditions.

Click Chemistry: A powerful strategy involves introducing an azide (B81097) or alkyne functional group. This allows the amino acid derivative to participate in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." For instance, a peptide containing a homopropargylglycine residue has been conjugated to a fluorine-labeled glycosyl azide via CuAAC, demonstrating a method that could be applied to peptides containing 2,6-Difluoro-L-homophenylalanine. nih.gov

Vinyl Sulfones: The amino acid can be incorporated into a peptide derivatized with a vinyl sulfone group. These compounds act as Michael acceptors and can function as irreversible inhibitors or activity-based probes (ABPs) by reacting with nucleophilic residues (like cysteine or threonine) in enzyme active sites. researchgate.net Dipeptides containing homophenylalanine and a vinyl sulfone moiety have been used to selectively label proteases. researchgate.net

Phosphonate (B1237965) Analogs: The carboxylic acid group or the α-carbon can be modified to create phosphonate analogs. These derivatives can act as transition-state mimics and potent enzyme inhibitors. nih.gov The synthesis of phosphonic acid analogues of fluorinated homophenylalanine has been reported for their evaluation as inhibitors of aminopeptidases. nih.gov

The following table details these derivatization strategies and their applications.

| Derivatization Strategy | Functional Group/Moiety | Primary Application | Example/Principle | Reference for Analogous Application |

|---|---|---|---|---|

| Amine Protection | Fmoc (Fluorenylmethyloxycarbonyl) | Solid-Phase Peptide Synthesis (SPPS) | Enables sequential addition to a growing peptide chain. | beilstein-journals.organaspec.com |

| Click Chemistry Handle | Azide or Terminal Alkyne | Bioconjugation | Site-specific labeling with probes, drugs, or biomolecules via CuAAC. | nih.gov |

| Activity-Based Probing | Vinyl Sulfone | Enzyme Inhibition / Labeling | Irreversible covalent modification of enzyme active site nucleophiles. | researchgate.net |

| Enzyme Inhibition | Phosphonic Acid | Enzyme Inhibition | Acts as a non-hydrolyzable transition-state analog for peptidases. | nih.gov |

Incorporation and Bioconjugation of 2,6 Difluoro L Homophenylalanine into Biomolecules

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. google.comgoogle.comnih.gov The use of Fmoc-protected 2,6-difluoro-L-homophenylalanine enables its direct incorporation into peptide chains. myskinrecipes.com The Fmoc protecting group is readily removed during the synthesis cycle, allowing the peptide to be elongated. myskinrecipes.com This method has been successfully used to create a variety of peptides containing fluorinated amino acids, including those with 2,6-difluorophenylalanine. google.com

The incorporation of fluorinated phenylalanine analogs through SPPS can be influenced by the choice of coupling reagents and reaction conditions. For instance, the use of HOBT/DIPCD has been employed for coupling amino acids in the synthesis of peptides. google.com The traceless triazene (B1217601) linker strategy offers another approach for anchoring phenylalanine derivatives to a solid support, which can be cleaved under mild acidic conditions to release the final peptide. nih.gov

| Reagent/Method | Application in SPPS | Reference |

| Fmoc-protection | Enables efficient deprotection for peptide elongation. | myskinrecipes.com |

| HOBT/DIPCD | Used as coupling reagents for amino acid incorporation. | google.com |

| Traceless triazene linker | Anchors phenylalanine to a solid support for synthesis. | nih.gov |

Ribosomal Incorporation via Genetic Code Expansion

Genetic code expansion allows for the ribosomal incorporation of ncAAs in response to reassigned codons, most commonly a stop codon like the amber codon (UAG). nih.govnih.gov This powerful technique relies on an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with the host's native translational machinery. nih.govbiorxiv.org

The successful ribosomal incorporation of 2,6-difluoro-L-homophenylalanine hinges on the development of a specific orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. nih.govbiorxiv.org These pairs function independently of the host's endogenous translational machinery. nih.gov The process often starts with an existing aaRS, such as the tyrosyl-tRNA synthetase (TyrRS) or pyrrolysyl-tRNA synthetase (PylRS) from Methanocaldococcus jannaschii, which is then mutated to recognize the desired ncAA. acs.orgnih.govrsc.org

Selection strategies, often involving fluorescence-activated cell sorting (FACS), are crucial for identifying mutant aaRS variants with high specificity for the target ncAA. nih.gov For example, a library of mutant aaRSs can be screened for their ability to incorporate the ncAA into a reporter protein, such as green fluorescent protein (GFP), leading to a fluorescent signal. nih.gov This allows for the isolation of highly active and specific aaRS mutants.

The fidelity and efficiency of incorporating 2,6-difluoro-L-homophenylalanine are critical for producing homogeneous proteins. High fidelity ensures that the ncAA is incorporated only at the designated site, while high efficiency leads to greater yields of the modified protein. Research has demonstrated that engineered synthetases can incorporate various fluorinated phenylalanine analogs with high fidelity. biorxiv.org For instance, the fidelity for the incorporation of 2,6-difluorophenylalanine has been estimated to be as high as 95.6% and 91.3% with different synthetase variants. biorxiv.org

The efficiency of incorporation can be influenced by several factors, including the specific aaRS mutant, the concentration of the ncAA in the growth media, and the host organism. biorxiv.org Studies have shown that yields of proteins containing fluorinated phenylalanines can be sufficient for biochemical and structural characterization. biorxiv.org

| Parameter | Finding | Reference |

| Fidelity of 2,6-difluorophenylalanine incorporation | Estimated at 95.6% and 91.3% with different synthetase variants. | biorxiv.org |

| Protein Yield | Sufficient for biochemical and structural analysis. | biorxiv.org |

Non-Ribosomal Peptide Synthetase (NRPS) Engineering for Fluorinated Peptide Production

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a diverse array of peptides with various biological activities. nih.govacs.org These enzymes are organized into modules, with each module typically responsible for the incorporation of a single amino acid. nih.govfrontiersin.org The adenylation (A) domain within each module is responsible for selecting and activating the specific amino acid substrate. nih.govresearchgate.net

Engineering the A-domain of an NRPS offers a promising strategy for producing peptides containing fluorinated amino acids like 2,6-difluoro-L-homophenylalanine. nih.govresearchgate.net By mutating the binding pocket of the A-domain, it is possible to shift its substrate specificity towards a fluorinated analog. nih.govresearchgate.net For example, a single mutation in the GrsA-A domain of the gramicidin (B1672133) S synthetase was shown to significantly increase its preference for 4-F-Phe over the native phenylalanine. nih.gov This approach has the potential to enable the in vivo production of fluorinated non-ribosomal peptides. nih.govresearchgate.net

Chemoenzymatic Ligation and Semisynthesis Strategies

Chemoenzymatic ligation and semisynthesis provide alternative routes for incorporating 2,6-difluoro-L-homophenylalanine into biomolecules. nih.govethz.ch These methods combine the precision of enzymatic reactions with the versatility of chemical synthesis. nih.govd-nb.info

One common strategy is expressed protein ligation (EPL), which allows for the joining of a chemically synthesized peptide containing the ncAA to a recombinantly expressed protein segment. This technique has been used to incorporate various unnatural tyrosine analogs into proteins. researchgate.net Another approach involves the use of enzymes like sortase A or butelase-1, which can catalyze the ligation of a peptide containing the ncAA to a target protein with high specificity. nih.gov These enzymatic methods offer mild reaction conditions and high yields, making them valuable tools for protein modification. nih.gov

Elucidation of Biochemical and Biophysical Effects of 2,6 Difluoro L Homophenylalanine

Influence on Peptide and Protein Conformation and Stability

The introduction of 2,6-Difluoro-L-homophenylalanine into peptide and protein structures can significantly modulate their conformation and stability. The fluorine atoms, though similar in size to hydrogen, are highly electronegative, which alters the electronic properties of the aromatic ring. This modification can influence local and global protein folding. chemimpex.combeilstein-journals.org

Research has shown that the incorporation of fluorinated phenylalanines can either stabilize or destabilize protein structures, depending on the specific context of the substitution and the number and position of the fluorine atoms. beilstein-journals.org The increased hydrophobicity imparted by the fluorine atoms can enhance protein stability in some cases. walshmedicalmedia.com For instance, the replacement of natural hydrocarbon amino acids with fluorinated counterparts has been associated with a "fluoro-stabilization effect". beilstein-journals.org This enhanced stability can be advantageous for therapeutic proteins and peptide-based vaccines, potentially increasing their shelf life and catabolic stability. beilstein-journals.org

Conversely, the altered electrostatic potential of the difluorinated ring can disrupt critical intramolecular interactions that are essential for maintaining the native protein fold. nih.gov The precise impact on conformation is a result of the complex interplay between hydrophobicity, electrostatic interactions, and steric effects. beilstein-journals.org Therefore, the use of 2,6-Difluoro-L-homophenylalanine provides a nuanced approach to fine-tuning peptide and protein stability. chemimpex.commyskinrecipes.com

Modulation of Protein-Ligand and Protein-Protein Interactions

The electronic perturbations caused by the difluorination of the homophenylalanine side chain have profound effects on molecular recognition events, including protein-ligand and protein-protein interactions. chemimpex.com These interactions are often governed by a delicate balance of forces, including hydrophobic interactions, hydrogen bonds, and aromatic interactions like π-π stacking and cation-π interactions. nih.govmdpi.com

The electron-withdrawing nature of the fluorine atoms decreases the electron density of the aromatic ring, which can weaken cation-π interactions. nih.govcaltech.edu This property has been exploited to experimentally probe the contribution of such interactions to binding affinity. nih.gov If the substitution of a phenylalanine or tyrosine with a fluorinated analog leads to a decrease in binding, it suggests the importance of a cation-π interaction in the original complex. nih.gov

In contrast, the increased hydrophobicity of the fluorinated ring can sometimes enhance binding affinity through improved hydrophobic packing within a binding pocket. walshmedicalmedia.com Therefore, incorporating 2,6-Difluoro-L-homophenylalanine can serve as a strategic tool to dissect and modulate the forces driving molecular recognition. biorxiv.org This approach is valuable in drug design, where fine-tuning binding affinity and specificity is crucial. chemimpex.com

Impact on Enzymatic Catalysis and Substrate Recognition

The precise geometry and electronic environment of an enzyme's active site are critical for its catalytic activity and substrate specificity. The introduction of 2,6-Difluoro-L-homophenylalanine at or near an active site can significantly alter these properties. beilstein-journals.org

Fluorinated amino acids can serve as probes to study enzyme-substrate complexes and reaction mechanisms. beilstein-journals.org The altered electronic nature of the fluorinated ring can affect the binding of substrates and the stabilization of transition states. For example, studies with PvuII endonuclease have demonstrated that the position of fluorine substitution on phenylalanine analogues can have differential effects on both the stability and activity of the enzyme. walshmedicalmedia.com

Furthermore, enzymes involved in the biosynthesis of L-homophenylalanine have been identified and engineered. nih.govnih.gov These enzymatic systems can sometimes tolerate modified substrates, including fluorinated phenylalanines, leading to the production of the corresponding fluorinated homoamino acids. nih.gov This highlights the potential for biocatalytic routes to synthesize such valuable non-canonical amino acids. researchgate.net The ability to introduce these analogs into enzyme structures provides a powerful method for studying and engineering enzyme function. rsc.org

Probing Aromatic-Pi Interactions in Biological Systems

Aromatic-π interactions, which include π-π stacking and cation-π interactions, are fundamental non-covalent forces that contribute to the structure and function of biological macromolecules. nih.govcaltech.edu The systematic fluorination of aromatic amino acid side chains provides a validated method to experimentally quantify the electrostatic component of these interactions. nih.govbiorxiv.org

By incorporating 2,6-Difluoro-L-homophenylalanine into a peptide or protein, researchers can systematically weaken the electron density of the aromatic ring. nih.gov This perturbation allows for the dissection of the energetic contribution of cation-π interactions to protein stability and molecular recognition. caltech.edu A linear correlation has been observed in some systems between the degree of fluorination and the attenuation of binding or function, providing strong evidence for the role of cation-π interactions. caltech.edu

This technique has been applied to various systems, from ion channels to drug-receptor interactions, to elucidate the importance of aromatic residues in binding and function. caltech.edu The ability to modulate the π-electron density without significantly altering the size or shape of the amino acid side chain makes fluorinated analogs like 2,6-Difluoro-L-homophenylalanine invaluable tools for chemical biologists. biorxiv.org

Mimicry of Post-Translational Modifications (e.g., Phosphotyrosine Mimics)

Post-translational modifications (PTMs) are crucial for regulating a vast array of cellular processes. rsc.org Phosphorylation of tyrosine residues is a key PTM that is often dysregulated in diseases like cancer and diabetes. nih.gov Consequently, there is significant interest in developing stable mimics of phosphotyrosine (pTyr) that can act as inhibitors of protein tyrosine phosphatases (PTPs) or modulators of SH2 domain interactions. rsc.org

Fluorinated phenylalanine derivatives have emerged as promising candidates for pTyr mimetics. While not a direct mimic in the same way as phosphonates, the electronic properties of the fluorine atoms can be leveraged. For instance, 4-phosphono(difluoromethyl)phenylalanine (F2Pmp) is a well-established pTyr mimic where the fluorine atoms help to lower the pKa of the phosphonic acid to more closely match that of a phosphate (B84403) group and can participate in hydrogen bonding. rsc.org

More recent developments have explored pentafluorophosphato groups as novel phosphotyrosine biomimetics. nih.gov Replacing a phosphate group with a pentafluorophosphato (PF5) moiety in a PTP1B inhibitor significantly improved binding affinity. acs.org While 2,6-Difluoro-L-homophenylalanine itself is not a direct pTyr mimic, the principles of using fluorine to modulate electrostatic interactions are central to the design of such mimics. The development of non-phosphorus-containing pTyr mimetics, such as those based on fluoromalonyl-L-tyrosine, further expands the chemical space for designing inhibitors of signal transduction pathways. acs.org

Advanced Spectroscopic and Biophysical Characterization Techniques Utilizing 2,6 Difluoro L Homophenylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Protein Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a highly sensitive method for investigating the structure and dynamics of biomolecules. The introduction of 2,6-difluoro-L-homophenylalanine offers a distinct advantage due to the favorable properties of the ¹⁹F nucleus. researchgate.net

The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive NMR probe. researchgate.net Its chemical shift is exceptionally responsive to the local electrostatic environment, providing detailed information about the protein's conformation and any changes that occur. researchgate.net This sensitivity allows for the detection of subtle structural alterations, ligand binding events, and dynamic processes within the protein. nih.gov

In protein studies, the incorporation of fluorinated amino acids like 2,6-difluoro-L-homophenylalanine can serve as a non-perturbative probe. The small size of the fluorine atom minimizes structural disruptions, while its unique NMR signature provides a clear window into the local environment. One of the significant advantages of ¹⁹F NMR is the lack of background signals in biological samples, which simplifies the resulting spectra. researchgate.net This allows for the study of large and complex systems, including membrane proteins, which are often challenging to analyze with conventional NMR techniques. nih.gov

Researchers can utilize ¹⁹F NMR to monitor protein folding, conformational changes upon substrate binding, and interactions with other molecules. The chemical shifts of the fluorine atoms in 2,6-difluoro-L-homophenylalanine can report on the polarity of their surroundings, while changes in these shifts can indicate a transition between different conformational states. Furthermore, relaxation experiments can provide insights into the dynamics of the protein at the site of the fluorinated residue.

Table 1: Key Attributes of ¹⁹F NMR for Protein Analysis

| Attribute | Description | Relevance to 2,6-Difluoro-L-Homophenylalanine |

|---|---|---|

| High Sensitivity | The ¹⁹F nucleus has a high gyromagnetic ratio, leading to strong NMR signals. researchgate.net | Enables detection of the fluorinated residue even at low concentrations. |

| Wide Chemical Shift Range | ¹⁹F chemical shifts are spread over a large range, providing high resolution. | Allows for the clear distinction of different fluorine environments within the protein. |

| Sensitivity to Environment | The ¹⁹F chemical shift is highly sensitive to the local electronic and steric environment. researchgate.net | Provides detailed information on protein conformation, folding, and binding events. |

| No Background Signal | Fluorine is not naturally abundant in biological systems. researchgate.net | Results in clean spectra, simplifying analysis, especially in complex biological mixtures. |

Mass Spectrometry (MS) for Characterization of Modified Peptides and Proteins

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides and proteins, including those modified with unnatural amino acids like 2,6-difluoro-L-homophenylalanine. nih.gov MS provides precise molecular weight information, enabling the confirmation of successful incorporation of the modified amino acid into the peptide or protein sequence.

Various MS techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), can be employed to analyze biomolecules containing 2,6-difluoro-L-homophenylalanine. nih.govnih.gov High-resolution mass spectrometers can accurately determine the mass difference resulting from the substitution of a natural amino acid with its difluorinated homologue.

Tandem mass spectrometry (MS/MS) plays a crucial role in sequencing modified peptides. lew.ro In an MS/MS experiment, a specific peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides sequence information and can pinpoint the exact location of the 2,6-difluoro-L-homophenylalanine residue within the peptide chain. This is vital for confirming the site-specific incorporation of the unnatural amino acid.

Furthermore, advanced MS techniques can be used to study the effects of the modification on the protein's structure and interactions. For instance, native mass spectrometry can provide insights into the stoichiometry and stability of non-covalent protein complexes containing the modified protein. Isotope labeling strategies, in conjunction with MS, can be used to quantify the abundance of the modified protein in complex biological samples. nih.gov

Table 2: Applications of Mass Spectrometry in Analyzing 2,6-Difluoro-L-Homophenylalanine-Containing Biomolecules

| Application | Mass Spectrometry Technique(s) | Information Obtained |

|---|---|---|

| Confirmation of Incorporation | ESI-MS, MALDI-MS | Precise molecular weight of the modified peptide or protein. |

| Sequence Verification | Tandem MS (MS/MS) | Exact location of the 2,6-difluoro-L-homophenylalanine residue. |

| Structural Analysis | Native MS, Ion Mobility-MS | Information on protein conformation and non-covalent interactions. |

| Quantitative Analysis | Quantitative Proteomics (e.g., SILAC, TMT) | Relative or absolute abundance of the modified protein in a sample. |

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net The incorporation of 2,6-difluoro-L-homophenylalanine into a peptide or protein can potentially influence its secondary structure, and CD spectroscopy is an ideal tool to investigate these conformational changes.

In the near-UV CD spectrum (250-350 nm), the signal arises from aromatic amino acids and disulfide bonds, providing information about the tertiary structure of the protein. researchgate.net The presence of the 2,6-difluorophenyl group of the incorporated amino acid can contribute to the near-UV CD spectrum, offering a probe into the local environment of the modification site. Changes in the near-UV CD spectrum upon ligand binding or other perturbations can provide insights into the involvement of the modified residue in these processes.

Table 3: Typical CD Spectral Features and Their Structural Interpretations

| Secondary Structure | Wavelength of Negative Bands (nm) | Wavelength of Positive Bands (nm) |

|---|---|---|

| α-Helix | 222, 208 | 192 |

| β-Sheet | 217 | 195 |

| Random Coil | ~195 | - |

Fluorescence Spectroscopy in Modified Biomolecules

Fluorescence spectroscopy is a highly sensitive technique used to study various aspects of biomolecular structure and dynamics. nih.gov While phenylalanine has a very low quantum yield, the introduction of fluorine atoms can sometimes modulate the fluorescence properties. However, the primary utility of incorporating 2,6-difluoro-L-homophenylalanine in fluorescence studies often comes from its role as a subtle environmental probe that can influence the fluorescence of nearby fluorophores.

For proteins that contain intrinsic fluorophores like tryptophan or tyrosine, the presence of a nearby 2,6-difluoro-L-homophenylalanine can quench or enhance their fluorescence through various mechanisms, such as Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer. unito.it By strategically placing the fluorinated amino acid at different positions relative to a tryptophan residue, for example, one can obtain distance-dependent information about the protein's structure and dynamics. acs.org

Furthermore, changes in the fluorescence of a nearby probe in response to the introduction of 2,6-difluoro-L-homophenylalanine can report on the local environment and conformational changes. For instance, if the fluorinated residue is involved in a binding site, the binding of a ligand could alter its interaction with a nearby fluorophore, leading to a measurable change in the fluorescence signal.

X-ray Crystallography of 2,6-Difluoro-L-Homophenylalanine-Containing Biomolecules

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nih.gov Incorporating 2,6-difluoro-L-homophenylalanine into a protein and obtaining high-quality crystals can provide invaluable insights into the structural consequences of this modification.

The high electron density of the fluorine atoms can aid in the phasing of X-ray diffraction data, a process known as halogen-atom phasing. This can be particularly useful for solving the crystal structures of novel proteins. Once the structure is determined, the electron density map will clearly show the position and orientation of the 2,6-difluorophenyl side chain within the protein. researchgate.net

This allows for a detailed analysis of the interactions between the fluorinated residue and its surrounding environment. Researchers can examine how the difluorophenyl group packs within the protein core, whether it forms specific non-covalent interactions (such as halogen bonds or orthogonal multipolar interactions), and how it might alter the local or global protein structure compared to the native amino acid. researchgate.net Such structural information is crucial for understanding the functional effects of the modification and for the rational design of proteins with novel properties.

Table 4: Information Gained from X-ray Crystallography of Modified Proteins

| Structural Information | Significance |

|---|---|

| Atomic Coordinates | Provides a detailed 3D model of the protein, including the modified residue. |

| Side Chain Conformation | Reveals the specific orientation of the 2,6-difluorophenyl group. |

| Intermolecular Interactions | Identifies hydrogen bonds, van der Waals contacts, and other interactions involving the modified residue. |

| Solvent Accessibility | Shows whether the modified residue is buried within the protein core or exposed to the solvent. |

Computational and Theoretical Investigations of 2,6 Difluoro L Homophenylalanine

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. unipa.it In the context of 2,6-Difluoro-L-Homophenylalanine, MD simulations can provide detailed insights into how this non-canonical amino acid influences the structure, dynamics, and interactions of peptides and proteins when incorporated into their sequence. These simulations can reveal how the difluorinated aromatic ring interacts with its local environment within a biomolecule, such as a protein binding pocket or another part of the peptide chain.

While specific MD simulation studies exclusively focused on 2,6-Difluoro-L-Homophenylalanine are not extensively documented in publicly available literature, the principles can be understood from simulations of similar fluorinated aromatic amino acids. These studies have shown that fluorination can alter the electrostatic and hydrophobic interactions of the amino acid side chain. frontiersin.org For instance, the electron-withdrawing nature of the fluorine atoms in the 2 and 6 positions of the phenyl ring can modulate the quadrupole moment of the aromatic system, thereby affecting its interactions with other aromatic residues or charged groups. frontiersin.org

A hypothetical MD simulation study could involve comparing a native peptide with its analogue containing 2,6-Difluoro-L-Homophenylalanine. The simulation would track key metrics over a defined time period (e.g., nanoseconds to microseconds).

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for a Peptide Containing 2,6-Difluoro-L-Homophenylalanine

| Parameter | Value |

|---|---|

| System | Peptide in explicit water solvent |

| Force Field | AMBER, CHARMM, or GROMOS |

| Water Model | TIP3P or SPC/E |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds, SASA |

Quantum Chemical Analysis of Fluorine Effects on Molecular Properties

Quantum chemical calculations offer a fundamental understanding of the electronic structure and properties of molecules. These methods can be used to precisely quantify the effects of fluorine substitution on the molecular properties of 2,6-Difluoro-L-Homophenylalanine. Ab initio and density functional theory (DFT) are common quantum chemical methods employed for this purpose.

A key property influenced by fluorination is the cation-π interaction, which is an important non-covalent interaction in biological systems. The electron-withdrawing fluorine atoms in 2,6-Difluoro-L-Homophenylalanine are expected to reduce the electron density of the aromatic ring, thereby weakening its ability to engage in favorable cation-π interactions. Quantum chemical calculations can accurately predict the binding energies between the fluorinated phenyl ring and various cations, such as sodium (Na⁺) or the ammonium (B1175870) group of lysine.

A study performing quantum mechanical calculations on a series of fluorinated phenylalanines provides insight into these effects. The calculations revealed a linear decrease in the cation-π binding energy with an increasing number of fluorine substitutions. nih.gov

Table 2: Calculated Cation-π Interaction Energies for Fluorinated Phenylalanine Analogues

| Compound | Interaction Energy with Na⁺ (kcal/mol) |

|---|---|

| Phenylalanine | -19.5 |

| 2-Fluorophenylalanine | -16.8 |

| 2,6-Difluorophenylalanine | -14.1 |

| 2,3,6-Trifluorophenylalanine | -11.4 |

| 2,3,5,6-Tetrafluorophenylalanine | -8.7 |

| Pentafluorophenylalanine | -6.0 |

Data adapted from a study on fluorinated phenylalanines. nih.gov

These calculations demonstrate that the introduction of two fluorine atoms at the 2 and 6 positions significantly reduces the cation-π binding potential compared to native phenylalanine. This information is crucial for understanding how the incorporation of 2,6-Difluoro-L-Homophenylalanine into a peptide or protein might alter its interactions with positively charged residues or metal ions.

In Silico Modeling of Conformational Landscapes and Stereoelectronic Effects

The gauche effect, a well-known stereoelectronic phenomenon, can be particularly relevant for fluorinated molecules. It describes the tendency of certain molecules to adopt a gauche conformation (a dihedral angle of approximately 60°) over the sterically less hindered anti conformation (a dihedral angle of 180°). In the case of 2,6-Difluoro-L-Homophenylalanine, the interactions between the fluorine atoms on the phenyl ring and the amino acid backbone can influence the preferred side-chain dihedral angles (χ1 and χ2).

Computational methods, such as potential energy surface (PES) scanning, can be used to map the energy of the molecule as a function of its dihedral angles. This allows for the identification of low-energy, stable conformations. The results of such an analysis can be presented in a Ramachandran-like plot for the side-chain torsions.

Stereoelectronic effects also encompass the influence of orbital interactions on molecular geometry and stability. The strong electronegativity of fluorine leads to a significant polarization of the C-F bond. This, in turn, can affect the electronic properties of the entire aromatic ring and the adjacent backbone atoms. These subtle electronic perturbations can have a cascading effect on the local and global conformation of a peptide.

Prediction of Binding Affinities and Molecular Recognition Events

A primary goal in drug discovery and protein engineering is to predict the binding affinity of a ligand for its target protein. Computational methods play a crucial role in this process. For peptides containing 2,6-Difluoro-L-Homophenylalanine, these methods can be used to predict how this modification affects the binding affinity to a specific receptor or enzyme.

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking algorithms can be used to position a peptide containing 2,6-Difluoro-L-Homophenylalanine into the active site of its target and estimate the binding energy. These calculations can help in understanding the key interactions, such as hydrogen bonds and van der Waals contacts, that contribute to binding.

More advanced methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can provide more accurate predictions of the change in binding free energy (ΔΔG) upon substitution of a native amino acid with 2,6-Difluoro-L-Homophenylalanine. These methods simulate the alchemical transformation of one molecule into another, providing a rigorous calculation of the free energy difference.

A hypothetical study could compare the predicted binding affinity of a known peptide inhibitor with its 2,6-Difluoro-L-Homophenylalanine-containing analogue.

Table 3: Hypothetical Predicted Binding Affinities for a Peptide Inhibitor and its Fluorinated Analogue

| Peptide | Target Protein | Predicted ΔG_binding (kcal/mol) | Key Interactions |

|---|---|---|---|

| Native Peptide | Protease X | -8.5 | Cation-π with Arg12, H-bond with Asp45 |

| 2,6-Difluoro-L-Homophenylalanine Analogue | Protease X | -7.2 | Weakened Cation-π with Arg12, H-bond with Asp45, Halogen bond with Ser88 |

Such predictive studies are instrumental in guiding the rational design of modified peptides with improved therapeutic properties. The insights gained from these computational investigations can help to prioritize synthetic efforts and accelerate the development of novel peptide-based drugs.

Emerging Applications in Chemical Biology and Materials Science

Development of Biophysical Probes for Molecular Mechanisms

The fluorine-19 (¹⁹F) nucleus possesses intrinsic properties that make it an exceptional nuclear magnetic resonance (NMR) probe for elucidating molecular mechanisms in biological systems. With a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F provides a strong NMR signal with a wide chemical shift range, making it highly sensitive to the local electronic environment. nih.govnih.gov This sensitivity allows for the detection of subtle conformational changes in proteins and peptides upon ligand binding, protein-protein interactions, or alterations in the surrounding milieu. nih.gov

The incorporation of 2,6-Difluoro-L-Homophenylalanine into a protein introduces a unique ¹⁹F NMR signature that can be monitored without the background noise inherent in proton (¹H) NMR of complex biological samples. nih.gov The two fluorine atoms on the phenyl ring of this amino acid provide a distinct signal that can report on the local environment within the biomolecule. Changes in the chemical shift of these fluorine atoms can provide valuable information about protein folding, dynamics, and interactions with other molecules. ed.ac.uk

Key Advantages of 2,6-Difluoro-L-Homophenylalanine as a ¹⁹F NMR Probe:

| Feature | Advantage |

| High Sensitivity | The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in strong NMR signals. |

| Wide Chemical Shift Range | Allows for the resolution of individual fluorine signals and high sensitivity to environmental changes. nih.gov |

| No Biological Background | Fluorine is virtually absent in biological systems, eliminating background signals. nih.gov |

| Minimal Perturbation | The small size of the fluorine atom often results in minimal structural perturbation of the labeled protein. nih.gov |

Engineering of Functional Peptides and Proteins with Tailored Properties

The introduction of fluorinated amino acids like 2,6-Difluoro-L-Homophenylalanine into peptide and protein sequences is a powerful strategy for engineering biomolecules with enhanced or novel properties. researchgate.netmdpi.com The strong carbon-fluorine bond and the high hydrophobicity of fluorinated moieties can significantly influence the stability, folding, and function of peptides and proteins.

Incorporating 2,6-Difluoro-L-Homophenylalanine can enhance the thermal and chemical stability of proteins by introducing favorable intramolecular interactions and increasing resistance to proteolytic degradation. The electron-withdrawing nature of the fluorine atoms can also modulate the electronic properties of the aromatic ring, potentially influencing cation-π interactions and altering binding affinities for substrates or other proteins.

Table of Engineered Properties through Fluorination:

| Property | Effect of Fluorination |

| Stability | Increased thermal and chemical stability. |

| Folding | Can promote specific secondary structures and influence overall protein fold. |

| Binding Affinity | Can be modulated to enhance or decrease binding to specific targets. |

| Enzymatic Activity | Can be altered to improve catalytic efficiency or change substrate specificity. |

Design and Synthesis of Self-Assembling Biomaterials and Hydrogels

Self-assembling peptides are a class of biomaterials that can spontaneously form ordered nanostructures, such as nanofibers, nanotubes, and hydrogels, under specific conditions. nih.govyoutube.com These materials have shown great promise in various biomedical applications, including drug delivery, tissue engineering, and regenerative medicine. The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. mdpi.com

The incorporation of phenylalanine and its derivatives is a common strategy in the design of self-assembling peptides due to the propensity of the phenyl ring to engage in π-π stacking interactions. nih.govnih.gov The introduction of fluorine atoms onto the phenyl ring, as in 2,6-Difluoro-L-Homophenylalanine, can significantly influence these interactions and, consequently, the self-assembly process. The altered electronic nature of the difluorinated aromatic ring can lead to modified π-π stacking geometries and strengths, potentially resulting in hydrogels with unique mechanical and release properties. nih.gov Furthermore, the increased hydrophobicity of the fluorinated side chain can enhance the driving force for self-assembly in aqueous environments. mdpi.com

Contributions to Synthetic Biology and Directed Protein Evolution

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. A key aspect of synthetic biology is the expansion of the genetic code to include non-canonical amino acids, which allows for the site-specific incorporation of novel chemical functionalities into proteins. nih.gov The ability to incorporate 2,6-Difluoro-L-Homophenylalanine into proteins in vivo provides a powerful tool for creating proteins with novel properties that can be further optimized through directed evolution. nih.gov

Directed evolution mimics the process of natural selection in the laboratory to evolve proteins with desired properties. nih.gov By creating libraries of mutant proteins and screening for improved function, scientists can rapidly optimize enzymes, binding proteins, and other functional biomolecules. The inclusion of unnatural amino acids like 2,6-Difluoro-L-Homophenylalanine in these libraries expands the chemical diversity available for evolution, enabling the selection of proteins with functionalities that are not accessible with the 20 canonical amino acids alone. nih.gov This approach has the potential to generate novel biocatalysts for industrial processes, therapeutic proteins with enhanced efficacy, and biosensors with improved sensitivity and specificity.

Future Perspectives and Research Frontiers for 2,6 Difluoro L Homophenylalanine

Innovations in Stereoselective and Sustainable Synthesis Methodologies

The efficient and environmentally conscious synthesis of enantiomerically pure non-canonical amino acids like 2,6-Difluoro-L-homophenylalanine is a critical area for future innovation. While traditional chemical synthesis routes exist, they often involve multiple steps, harsh reagents, and produce significant waste. nih.govresearchgate.net Future research will likely focus on the development of more sustainable and stereoselective methods.

Biocatalytic approaches, utilizing enzymes such as phenylalanine dehydrogenase, present a promising green alternative. nih.govfrontiersin.orgresearchgate.net These enzymatic methods can offer high stereoselectivity under mild reaction conditions, reducing the environmental impact. nih.govresearchgate.net The application of immobilized enzymes in continuous flow reactors is another avenue being explored to enhance the cost-efficiency and sustainability of producing phenylalanine analogues. frontiersin.org Furthermore, the synergistic use of photoredox catalysis with biocatalysis is an emerging strategy for the stereoselective synthesis of valuable non-canonical amino acids. nsf.gov

Key areas for future research in the synthesis of 2,6-Difluoro-L-homophenylalanine and related compounds are summarized below:

| Research Area | Focus | Potential Impact |

| Asymmetric Catalysis | Development of novel chiral catalysts for direct and highly enantioselective synthesis. | Reduced number of synthetic steps, improved yields, and higher purity of the final product. |

| Biocatalysis | Engineering of enzymes (e.g., phenylalanine ammonia (B1221849) lyases, dehydrogenases) for enhanced activity and substrate specificity. frontiersin.orgresearchgate.net | Greener and more sustainable manufacturing processes with reduced environmental footprint. nih.govresearchgate.net |

| Flow Chemistry | Integration of synthesis and purification steps in continuous flow systems. | Increased efficiency, better process control, and easier scalability for industrial production. |

| Sustainable Reagents | Exploration of renewable starting materials and greener solvents. | Reduced reliance on petrochemical feedstocks and hazardous substances. |

Expanding the Biological Repertoire via Directed Evolution and Rational Design

The incorporation of 2,6-Difluoro-L-homophenylalanine into peptides and proteins is a powerful strategy to modulate their biological activity and stability. beilstein-journals.org Directed evolution and rational design are two complementary approaches that will be instrumental in expanding the applications of this unique amino acid. nih.govnih.gov

Directed evolution mimics the process of natural selection in the laboratory to engineer proteins with desired properties. sigmaaldrich.com This technique can be used to create mutant enzymes that can efficiently incorporate 2,6-Difluoro-L-homophenylalanine into a growing polypeptide chain. Rational design, on the other hand, uses our understanding of protein structure and function to make specific, targeted changes to the amino acid sequence. researchgate.net

Future research in this area will likely focus on:

Developing novel protein expression systems: Creating robust and efficient methods for incorporating 2,6-Difluoro-L-homophenylalanine into proteins in both prokaryotic and eukaryotic cells.

Engineering enzymes with enhanced catalytic activity: Using directed evolution to improve the efficiency and substrate specificity of enzymes involved in the synthesis of molecules containing 2,6-Difluoro-L-homophenylalanine. researchgate.net

Designing therapeutic peptides and proteins: Utilizing rational design to create novel drugs with improved efficacy, stability, and target specificity. beilstein-journals.org The introduction of fluorine can favorably alter properties such as bioavailability. beilstein-journals.org

Integration with Advanced Analytical Platforms for High-Throughput Screening

The discovery of novel bioactive molecules containing 2,6-Difluoro-L-homophenylalanine can be significantly accelerated through the use of high-throughput screening (HTS) methods. nih.gov HTS allows for the rapid screening of large libraries of compounds to identify those with a desired biological activity.

Integrating the synthesis of 2,6-Difluoro-L-homophenylalanine-containing compounds with advanced analytical platforms is crucial for efficient HTS. Future developments may include:

Biosensor-based screening: Engineering biosensors that can detect the presence of specific molecules or monitor cellular processes, enabling the rapid screening of compound libraries. researchgate.net

Mass spectrometry-based techniques: Utilizing advanced mass spectrometry methods for the rapid and sensitive analysis of complex biological samples.

Microfluidic platforms: Developing miniaturized "lab-on-a-chip" devices for performing high-throughput synthesis and screening in a cost-effective and automated manner.

Unexplored Avenues in Supramolecular Chemistry and Nanotechnology

The unique properties of 2,6-Difluoro-L-homophenylalanine make it an attractive building block for the construction of novel supramolecular assemblies and nanomaterials. The presence of the difluorinated phenyl ring can influence intermolecular interactions, leading to the formation of well-defined nanostructures.

Unexplored research avenues in this area include:

Q & A

Q. What statistical methods address variability in fluorinated compound bioassays?

- Methodological Answer : Apply mixed-effects models to account for inter-lab variability. Use Bland-Altman plots to assess agreement between technical replicates. For dose-response studies, employ nonlinear regression (e.g., four-parameter logistic model) to calculate robust EC values .

Publication and Peer Review

Q. Q. How to structure a manuscript on this compound for high-impact journals (e.g., Journal of Fluorine Chemistry)?

- Methodological Answer : Emphasize comparative analysis with existing fluorinated analogs. Highlight methodological rigor (e.g., chiral purity validation) in the Results section. Use the Discussion to contextualize findings within fluorine chemistry’s historical evolution, citing seminal works and recent breakthroughs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.